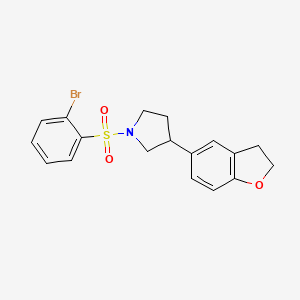

1,4-二溴-3,3-二甲氧基丁烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, has been reported using methods that prioritize high yield and stereoselectivity . For example, a novel approach to synthesizing this compound avoids traditional oxidation and reduction steps, providing a more straightforward method . Another paper discusses the synthesis of 1,4-dichloro- and 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates, which, while not the same, shares the dibromo motif and could provide insights into the synthesis of 1,4-Dibromo-3,3-dimethoxybutan-2-one .

Molecular Structure Analysis

X-ray diffraction investigations have been used to study the crystalline structure of related dibromo compounds, revealing the influence of intramolecular interactions on molecular packing . Although the exact structure of 1,4-Dibromo-3,3-dimethoxybutan-2-one is not provided, similar analytical techniques could be applied to determine its molecular conformation and crystal packing.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromo-3,3-dimethoxybutan-2-one can be inferred from related compounds. For instance, the presence of bromine atoms typically increases the density and boiling point of the compound . The methoxy groups may contribute to the solubility of the compound in organic solvents. The stability of related compounds, such as tartrate-derived diols, suggests that 1,4-Dibromo-3,3-dimethoxybutan-2-one may also exhibit good stability, allowing for its use in various chemical transformations .

科学研究应用

不对称合成和有机硼酸酯

1,4-二溴-3,3-二甲氧基丁烷-2-酮及其衍生物在不对称有机合成中至关重要,特别是作为硼酸的保护基。此应用允许创建非对映异构和对映异构纯的有机硼试剂,用作不对称合成中的多功能中间体。这些化合物在各种条件下的稳定性促进了广泛的转化,突出了它们在复杂有机分子开发中的重要性 (Berg, Eichenauer, & Pietruszka, 2012).

合成方法

开发相关化合物的新型高产合成方法,如 (2R,3R)-1,4-二甲氧基-1,1,4,4-四苯基丁烷-2,3-二醇,一直是研究的重点。这些方法旨在简化合成过程,避免传统的氧化和还原步骤,并提高总体收率。这些进步对于实现复杂有机分子的更有效和可持续生产至关重要 (Hu, Shan, & Song, 2014).

大环和聚合物化学

与 1,4-二溴-3,3-二甲氧基丁烷-2-酮结构相关的化合物已用于 β-D,L-丁内酯的立体选择性聚合,得到具有顺规立构偏好的聚合物。这些发现突出了此类二溴化合在促进具有特定结构属性的聚合物的合成中的作用,这可能对新材料的开发产生重大影响 (Kricheldorf & Lee, 1995).

绿色化学和催化

相关化合物的合成方法的进展强调了绿色化学原理的重要性。通过使用甲醇作为甲基化试剂和普通无机碱而不是更危险的材料,研究人员正在开发更环保的合成方法。这些方法不仅减少了化学合成的环境影响,还提供了潜在的成本优势 (Hu & Shan, 2020).

作用机制

安全和危害

属性

IUPAC Name |

1,4-dibromo-3,3-dimethoxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O3/c1-10-6(4-8,11-2)5(9)3-7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCIMOWDIVHMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)(C(=O)CBr)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2517414.png)

![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)

![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2517428.png)

![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)